molecular formula C14H10Cl2N2O3 B5661462 N-1,3-benzodioxol-5-yl-N'-(3,4-dichlorophenyl)urea

N-1,3-benzodioxol-5-yl-N'-(3,4-dichlorophenyl)urea

Cat. No.: B5661462
M. Wt: 325.1 g/mol
InChI Key: PYRMBEYIXOHDAN-UHFFFAOYSA-N
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Description

N-1,3-Benzodioxol-5-yl-N'-(3,4-dichlorophenyl)urea is a diarylurea compound characterized by a benzodioxol group (1,3-benzodioxol-5-yl) and a 3,4-dichlorophenyl moiety linked via a urea bridge. Its molecular formula is C₁₄H₁₀Cl₂N₂O₃, with structural features critical to its physicochemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-3-1-8(5-11(10)16)17-14(19)18-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRMBEYIXOHDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Metabolites

N-(3,4-Dichlorophenyl)-N'-Methylurea (DCPMU)
  • Structure : Retains the 3,4-dichlorophenyl group but replaces the benzodioxol with a methyl group.
  • Key Difference : The absence of the benzodioxol group reduces steric bulk and may lower binding affinity in biological systems compared to the target compound.
N,N'-Bis-(3,4-Dichlorophenyl)urea
  • Structure : Features two 3,4-dichlorophenyl groups attached to the urea core.
  • Application : Used as a standard in food and environmental analysis due to its stability and detectability via LC/MS/MS .
1-(1,3-Benzodioxol-5-yl)-3-(3-Chlorophenyl)urea
  • Structure : Similar to the target compound but substitutes the 3,4-dichlorophenyl group with a 3-chlorophenyl group.
  • Impact : The reduced chlorine substitution decreases electronegativity, which may alter interactions with biological targets or environmental matrices .
BTdCPU and NCPdCPU
  • Structures : 1,3-Diarylureas with thiadiazole (BTdCPU) or nitro-chlorophenyl (NCPdCPU) substituents.
  • Bioactivity : These compounds exhibit growth inhibition in microbial assays, suggesting diarylureas’ broad applicability in agrochemicals .
  • Divergence : The benzodioxol group in the target compound may offer enhanced π-π stacking or hydrogen-bonding capabilities compared to thiadiazole/nitro groups.
Table 1: Comparative Analysis of Diarylurea Compounds
Compound Name Structure Highlights Bioactivity/Application Environmental Persistence
N-1,3-Benzodioxol-5-yl-N'-(3,4-DCP)urea Benzodioxol + 3,4-DCP Potential herbicide/antimicrobial Likely persistent (untested)
DCPMU 3,4-DCP + methyl Diuron metabolite Moderate (partial degradation)
N,N'-Bis-(3,4-DCP)urea Dual 3,4-DCP groups Analytical standard High (stable structure)
BTdCPU Thiadiazole + 3,4-DCP Microbial growth inhibition Variable (depends on substituents)
1-(3-Chlorophenyl)-3-benzodioxol-5-yl urea Benzodioxol + 3-CP Understudied Likely lower than 3,4-DCP analogs
Key Findings :

The 3,4-dichlorophenyl group is a common motif in metabolites (e.g., DCPMU) and synthetic compounds, correlating with environmental persistence due to resistance to microbial degradation .

Benzodioxol-containing ureas (e.g., the target compound) may exhibit enhanced bioactivity compared to methyl or thiadiazole-substituted analogs, as seen in growth inhibition studies .

Chlorine position impacts toxicity and degradation: 3,4-dichloro substitution increases stability compared to mono-chloro or ortho/meta configurations .

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